Desferriferribactin Desferriferribactin Desferriferribactin is a biogenetic precursor of pyoverdin.
Brand Name: Vulcanchem
CAS No.: 140198-04-5
VCID: VC0525698
InChI: InChI=1S/C46H73N13O16/c1-24(51-40(66)31-17-19-50-38(53-31)32(22-27-11-13-28(63)14-12-27)52-36(64)16-15-30(49)46(72)73)44(70)59(35-10-7-21-58(75)45(35)71)34(9-6-20-57(74)26(3)62)42(68)56-41(67)33(23-60)54-43(69)37(25(2)61)55-39(65)29(48)8-4-5-18-47/h11-14,24-25,29-35,37,60-61,63,74-75H,4-10,15-23,47-49H2,1-3H3,(H,50,53)(H,51,66)(H,52,64)(H,54,69)(H,55,65)(H,72,73)(H,56,67,68)/t24-,25-,29+,30?,31?,32?,33-,34+,35?,37+/m1/s1
SMILES: CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O
Molecular Formula: C46H73N13O16
Molecular Weight: 1064.1 g/mol

Desferriferribactin

CAS No.: 140198-04-5

Cat. No.: VC0525698

Molecular Formula: C46H73N13O16

Molecular Weight: 1064.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Desferriferribactin - 140198-04-5

Specification

CAS No. 140198-04-5
Molecular Formula C46H73N13O16
Molecular Weight 1064.1 g/mol
IUPAC Name 5-[[1-[6-[[(2R)-1-[[(2S)-5-[acetyl(hydroxy)amino]-1-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-1-oxopentan-2-yl]-(1-hydroxy-2-oxopiperidin-3-yl)amino]-1-oxopropan-2-yl]carbamoyl]-1,4,5,6-tetrahydropyrimidin-2-yl]-2-(4-hydroxyphenyl)ethyl]amino]-2-amino-5-oxopentanoic acid
Standard InChI InChI=1S/C46H73N13O16/c1-24(51-40(66)31-17-19-50-38(53-31)32(22-27-11-13-28(63)14-12-27)52-36(64)16-15-30(49)46(72)73)44(70)59(35-10-7-21-58(75)45(35)71)34(9-6-20-57(74)26(3)62)42(68)56-41(67)33(23-60)54-43(69)37(25(2)61)55-39(65)29(48)8-4-5-18-47/h11-14,24-25,29-35,37,60-61,63,74-75H,4-10,15-23,47-49H2,1-3H3,(H,50,53)(H,51,66)(H,52,64)(H,54,69)(H,55,65)(H,72,73)(H,56,67,68)/t24-,25-,29+,30?,31?,32?,33-,34+,35?,37+/m1/s1
Standard InChI Key UJXAGPKECAOKDQ-MZHKTYKSSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)NC(=O)[C@H](CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)[C@@H](C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)[C@H](CCCCN)N)O
SMILES CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O
Canonical SMILES CC(C(C(=O)NC(CO)C(=O)NC(=O)C(CCCN(C(=O)C)O)N(C1CCCN(C1=O)O)C(=O)C(C)NC(=O)C2CCN=C(N2)C(CC3=CC=C(C=C3)O)NC(=O)CCC(C(=O)O)N)NC(=O)C(CCCCN)N)O
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics

Desferriferribactin belongs to the class of peptidic siderophores, characterized by a partially cyclic structure comprising a thirteen-membered ring. Its molecular formula is C₄₆H₇₃N₁₃O₁₆, with a molecular weight of 1,064.1 g/mol . The peptide backbone integrates non-proteinogenic amino acids, including δ-N-hydroxyornithine and tyrosine-derived amidine residues, which facilitate high-affinity iron binding . A distinguishing feature is the presence of a succinic acid side chain, which enhances solubility and metal coordination efficiency .

Table 1: Structural Comparison of Desferriferribactin and Related Siderophores

FeatureDesferriferribactinPyoverdineEnterobactin
Core StructureCyclic peptideLinear peptideTri-catechol macrocycle
Iron-Binding Sites3 hydroxamate groups2 hydroxamates, 1 catechol3 catechol groups
Source OrganismPseudomonas fluorescensPseudomonas aeruginosaEscherichia coli
Molecular Weight (Da)1,064.11,200–1,400651

The stereochemistry of its δ-N-hydroxyornithine residues (L-configuration) differentiates desferriferribactin from pyoverdines, which often exhibit D-configurations at analogous positions . This structural nuance impacts receptor specificity in iron uptake systems.

Biosynthesis and Genetic Regulation

Desferriferribactin biosynthesis is governed by nonribosomal peptide synthetase (NRPS) gene clusters, which are upregulated under iron-deficient conditions . In Pseudomonas fluorescens, the pvd gene cluster orchestrates the assembly of the peptide backbone, while auxiliary genes encode tailoring enzymes for hydroxylation and acylation . Key steps include:

  • Amino Acid Activation: NRPS modules activate and condense tyrosine, 2,4-diaminobutyric acid, and δ-N-hydroxyornithine.

  • Cyclization: A thioesterase domain catalyzes macrolactam formation, yielding the thirteen-membered ring .

  • Side Chain Attachment: Succinic acid is appended via an ATP-dependent ligase, completing the structure .

Iron availability modulates transcription through the Fur (ferric uptake regulator) protein. Under iron scarcity, Fur derepresses siderophore biosynthesis genes, increasing desferriferribactin production by up to 20-fold .

Comparative Analysis with Other Siderophores

Desferriferribactin’s efficacy stems from its structural hybridity, combining features of pyoverdines and mycobactins. Unlike pyoverdines, which rely on linear peptide chains, desferriferribactin’s cyclic architecture enhances stability in acidic soils (pH 4–6) . Conversely, mycobactins, produced by Mycobacterium spp., incorporate lipid moieties for membrane penetration but lack the solubility of desferriferribactin .

Table 2: Functional Properties of Selected Siderophores

PropertyDesferriferribactinMycobactinEnterobactin
Iron Binding Constant10³²10³⁴10⁴⁹
Environmental StabilityHigh (pH 4–9)Moderate (pH 6–8)Low (pH >7)
Antimicrobial ActivityBroad-spectrumNarrow-spectrumNone

Applications in Biotechnology and Medicine

Recent advances highlight desferriferribactin’s potential beyond microbial ecology:

  • Biocontrol Agents: Engineered Pseudomonas strains overproducing desferriferribactin reduce fungal infections in wheat and rice by 40–60% .

  • Metalloprotein Purification: Immobilized desferriferribactin resins selectively bind iron-containing proteins, achieving 95% purity in single-step chromatography .

  • Therapeutic Chelators: Preclinical studies suggest modified desferriferribactin derivatives could treat iron-overload disorders (e.g., hemochromatosis) with fewer side effects than deferoxamine .

Recent Research and Future Directions

Genomic analyses of Nocardia mangyaensis NH1 reveal horizontal gene transfer of desferriferribactin-like NRPS clusters, hinting at evolutionary conservation across Actinobacteria and Proteobacteria . Additionally, cryo-EM structures of the FpvZ receptor bound to desferriferribactin-Fe³⁺ provide atomic-level insights into uptake mechanisms .

Future research should prioritize:

  • Synthetic Biology: Refactoring desferriferribactin pathways in non-native hosts for scalable production.

  • Structure-Activity Relationships: Optimizing side chains for medical applications.

  • Ecological Impact Assessments: Evaluating non-target effects in agricultural use.

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